molecular formula C6H15ClF2N2O3 B000181 Vaniqa CAS No. 96020-91-6

Vaniqa

Cat. No. B000181
CAS RN: 96020-91-6
M. Wt: 236.64 g/mol
InChI Key: FJPAMFNRCFEGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06998502B1

Procedure details

Into a dry 100 ml three necked RB flask equipped with a stirrer, gas inlet and outlet arrangement methyl-2,5-di[1-(3,4-chlorophenyl) methylidene amino] pentanoate (2.0 g) and sodium hydride (0.21 g) in dry THF (20 ml) were added. The resulting suspension was stirred at 50° C. under a nitrogen atmosphere for 2 hrs. The reaction mixture was then cooled to 5° C. and the nitrogen inlet was replaced with chlorodifluoromethane gas tube. The gas was passed for about 45 mts. The reaction was stirred at RT and allowed to stand overnight. The reaction mixture was worked up by quenching with water and the pH was adjusted to 2 with aqueous HCl. The reaction mixture was extracted with MDC twice. The water layer was concentrated and taken up in methanol and chilled. The crystallized inorganic material was removed. The filtrate was concentrated and the residue taken up in 6N HCl and hydrolyzed. The resulting aqueous layer was evaporated. The crude product was dissolved in ethanol, chilled again to remove any inorganic material and further purified by water-acetone to give a product with a melting point (mp) 223–225° C. with spectral data such as NMR matching with material obtained in Example 8.
[Compound]
Name
three
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
methyl-2,5-di[1-(3,4-chlorophenyl) methylidene amino] pentanoate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([CH2:13][NH2:14])[CH2:4][C:5]([NH2:12])([C:9]([OH:11])=[O:10])[CH:6]([F:8])[F:7].O.[ClH:16]>C1COCC1>[OH2:10].[ClH:16].[F:7][CH:6]([F:8])[C@@:5]([C:9]([OH:11])=[O:10])([CH2:4][CH2:3][CH2:13][NH2:14])[NH2:12] |f:0.1,2.3.4,6.7.8|

Inputs

Step One
Name
three
Quantity
100 mL
Type
reactant
Smiles
Name
methyl-2,5-di[1-(3,4-chlorophenyl) methylidene amino] pentanoate
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
0.21 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C(F)F)(C(=O)O)N)CN.O.Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 50° C. under a nitrogen atmosphere for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
the nitrogen inlet was replaced with chlorodifluoromethane gas tube
STIRRING
Type
STIRRING
Details
The reaction was stirred at RT
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
by quenching with water
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with MDC twice
CONCENTRATION
Type
CONCENTRATION
Details
The water layer was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
chilled
CUSTOM
Type
CUSTOM
Details
The crystallized inorganic material was removed
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting aqueous layer was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in ethanol
TEMPERATURE
Type
TEMPERATURE
Details
chilled again
CUSTOM
Type
CUSTOM
Details
to remove any inorganic material
CUSTOM
Type
CUSTOM
Details
further purified by water-acetone
CUSTOM
Type
CUSTOM
Details
to give a product with a melting point (mp) 223–225° C. with spectral data such as NMR

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O.Cl.FC([C@](N)(CCCN)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06998502B1

Procedure details

Into a dry 100 ml three necked RB flask equipped with a stirrer, gas inlet and outlet arrangement methyl-2,5-di[1-(3,4-chlorophenyl) methylidene amino] pentanoate (2.0 g) and sodium hydride (0.21 g) in dry THF (20 ml) were added. The resulting suspension was stirred at 50° C. under a nitrogen atmosphere for 2 hrs. The reaction mixture was then cooled to 5° C. and the nitrogen inlet was replaced with chlorodifluoromethane gas tube. The gas was passed for about 45 mts. The reaction was stirred at RT and allowed to stand overnight. The reaction mixture was worked up by quenching with water and the pH was adjusted to 2 with aqueous HCl. The reaction mixture was extracted with MDC twice. The water layer was concentrated and taken up in methanol and chilled. The crystallized inorganic material was removed. The filtrate was concentrated and the residue taken up in 6N HCl and hydrolyzed. The resulting aqueous layer was evaporated. The crude product was dissolved in ethanol, chilled again to remove any inorganic material and further purified by water-acetone to give a product with a melting point (mp) 223–225° C. with spectral data such as NMR matching with material obtained in Example 8.
[Compound]
Name
three
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
methyl-2,5-di[1-(3,4-chlorophenyl) methylidene amino] pentanoate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([CH2:13][NH2:14])[CH2:4][C:5]([NH2:12])([C:9]([OH:11])=[O:10])[CH:6]([F:8])[F:7].O.[ClH:16]>C1COCC1>[OH2:10].[ClH:16].[F:7][CH:6]([F:8])[C@@:5]([C:9]([OH:11])=[O:10])([CH2:4][CH2:3][CH2:13][NH2:14])[NH2:12] |f:0.1,2.3.4,6.7.8|

Inputs

Step One
Name
three
Quantity
100 mL
Type
reactant
Smiles
Name
methyl-2,5-di[1-(3,4-chlorophenyl) methylidene amino] pentanoate
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
0.21 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C(F)F)(C(=O)O)N)CN.O.Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 50° C. under a nitrogen atmosphere for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
the nitrogen inlet was replaced with chlorodifluoromethane gas tube
STIRRING
Type
STIRRING
Details
The reaction was stirred at RT
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
by quenching with water
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with MDC twice
CONCENTRATION
Type
CONCENTRATION
Details
The water layer was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
chilled
CUSTOM
Type
CUSTOM
Details
The crystallized inorganic material was removed
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting aqueous layer was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in ethanol
TEMPERATURE
Type
TEMPERATURE
Details
chilled again
CUSTOM
Type
CUSTOM
Details
to remove any inorganic material
CUSTOM
Type
CUSTOM
Details
further purified by water-acetone
CUSTOM
Type
CUSTOM
Details
to give a product with a melting point (mp) 223–225° C. with spectral data such as NMR

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O.Cl.FC([C@](N)(CCCN)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.